molecular formula C8H16N2O3S B1484092 4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione CAS No. 1849550-42-0

4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione

Cat. No.: B1484092
CAS No.: 1849550-42-0
M. Wt: 220.29 g/mol
InChI Key: OWAOMVVNCJWZBN-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione is a useful research compound. Its molecular formula is C8H16N2O3S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Mechanistic Studies

4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione and its derivatives are actively researched in the field of chemical synthesis. The compound, derived from L-tartaric acid, has been studied for its formation mechanisms, particularly focusing on ring closure reactions. These studies provide insights into competing pathways in the synthesis process, either through direct ring closure of an intermediate acyl chloride or a parallel route via a ketene intermediate (González & Carlsen, 2007).

Antibacterial and Antimicrobial Agents

The compound's derivatives have shown potential in developing antibacterial agents. For example, specific optically active isomers of related compounds have demonstrated significant in vitro and in vivo antibacterial activities, suggesting the structure's role in medical applications (Uno et al., 1987).

Enzyme Inhibition

Some derivatives of the compound have been investigated as inhibitors of specific enzymes, such as glycolic acid oxidase. These studies indicate the compound's relevance in biochemical pathways and potential therapeutic applications (Rooney et al., 1983).

Material Science and Organic Electronics

The compound's derivatives have also found applications in material science, particularly in the development of organic light-emitting diodes (OLEDs). Research indicates that specific derivatives can act as promising standard-red light-emitting materials for OLED applications, showcasing the compound's versatility in advanced material applications (Luo et al., 2015).

Properties

IUPAC Name

(3R,4R)-4-(1,1-dioxo-1,4-thiazinan-4-yl)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c11-8-6-9-5-7(8)10-1-3-14(12,13)4-2-10/h7-9,11H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWAOMVVNCJWZBN-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCN1C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CS(=O)(=O)CCN1[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione
Reactant of Route 2
4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione
Reactant of Route 3
4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione
Reactant of Route 4
4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione
Reactant of Route 5
Reactant of Route 5
4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione
Reactant of Route 6
4-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-1lambda6-thiomorpholine-1,1-dione

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